Diethyl methylphosphonate
Overview
Description
Diethyl methylphosphonate is an organophosphorus compound with the chemical formula C5H13O3P. It is a clear, colorless liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its versatility in various chemical reactions and its applications in different scientific fields .
Mechanism of Action
Target of Action
Diethyl methylphosphonate is an organophosphorus compound . The primary targets of this compound are basic nitrogen compounds and phenols . These targets play a crucial role in various biochemical reactions and pathways.
Mode of Action
When heated to temperatures greater than 302°F, this compound acts as an alkylating agent with its primary targets, basic nitrogen compounds and phenols . It also reacts with enol lactones . Alkylation is a process where an alkyl group is transferred from one molecule to another. The result of this interaction is the formation of a new covalent bond, leading to changes in the structure and function of the target molecules.
Biochemical Pathways
Phosphonates, a class of compounds to which this compound belongs, are known to be involved in global phosphorus cycles and oceanic methane production . They are also used as stable bioisosteres for phosphate in biochemistry and medicinal chemistry .
Pharmacokinetics
It is known that the compound is rapidly absorbed and excreted, with the majority of the applied dose recovered in urine within 24 hours .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets. As an alkylating agent, it can modify the structure and function of basic nitrogen compounds and phenols . This can lead to changes in various biochemical processes and pathways.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity increases when heated to temperatures greater than 302°F . Additionally, it has plasticizing properties and may soften or deteriorate some plastics and elastomers, particularly vinyl-based resins, neoprene, and natural rubbers, upon contact . Therefore, the environment in which this compound is used or stored can significantly impact its action and stability.
Biochemical Analysis
Biochemical Properties
Diethyl methylphosphonate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with cholinesterase enzymes, inhibiting their activity. This inhibition can lead to the accumulation of acetylcholine in synaptic clefts, affecting neurotransmission. Additionally, this compound can interact with other biomolecules such as proteins and nucleic acids, potentially altering their structure and function .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, exposure to this compound can lead to oxidative stress, resulting in the production of reactive oxygen species (ROS) and subsequent damage to cellular components . This compound can also impact cell proliferation and apoptosis, potentially leading to cytotoxic effects.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can result in the disruption of metabolic pathways and cellular processes. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to alterations in cellular function and overall homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. This compound is known to hydrolyze slowly in aqueous environments, which can affect its bioavailability and activity . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to chronic toxicity and persistent cellular damage.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may cause mild biochemical and physiological changes, while at higher doses, it can lead to severe toxic effects. Studies have shown that high doses of this compound can result in renal toxicity, hepatotoxicity, and neurotoxicity in animal models . These toxic effects are often dose-dependent and can be influenced by factors such as the duration of exposure and the route of administration.
Metabolic Pathways
This compound is involved in various metabolic pathways, including its biotransformation and excretion. It is metabolized primarily in the liver, where it undergoes hydrolysis to produce methylphosphonic acid and ethanol. These metabolites are then excreted through urine . The metabolic pathways of this compound can be influenced by factors such as enzyme activity, cofactor availability, and the presence of other xenobiotics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, this compound can bind to intracellular proteins and accumulate in specific cellular compartments . The distribution of this compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and the presence of binding sites.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It can localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus. The targeting of this compound to specific organelles can be mediated by post-translational modifications and targeting signals . This subcellular localization can influence the compound’s interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl methylphosphonate can be synthesized through several methods. One common method involves the reaction of diethyl phosphite with methyl iodide in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, this compound is often produced using a continuous flow process. This method involves the reaction of diethyl phosphite with methyl chloride under controlled temperature and pressure conditions. The product is then purified through distillation to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Diethyl methylphosphonate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide.
Reduction: It can be reduced to form diethyl methylphosphonite.
Substitution: It can undergo nucleophilic substitution reactions to form various phosphonate derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and alcohols are commonly employed.
Major Products Formed:
Oxidation: this compound oxide.
Reduction: Diethyl methylphosphonite.
Substitution: Various phosphonate derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl methylphosphonate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Dimethyl methylphosphonate: Similar in structure but has two methyl groups instead of ethyl groups.
Diethyl ethylphosphonate: Similar but has an ethyl group instead of a methyl group.
Diethyl cyanomethylphosphonate: Contains a cyano group instead of a methyl group.
Uniqueness: Diethyl methylphosphonate is unique due to its specific reactivity and versatility in forming various phosphonate derivatives. Its ability to undergo multiple types of reactions makes it a valuable compound in organic synthesis and industrial applications .
Properties
IUPAC Name |
1-[ethoxy(methyl)phosphoryl]oxyethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13O3P/c1-4-7-9(3,6)8-5-2/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYLZXREFNYPKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80218449 | |
Record name | Diethyl methanephosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80218449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
683-08-9 | |
Record name | Diethyl methylphosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=683-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl methanephosphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000683089 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl methanephosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80218449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl methylphosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.608 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Diethyl methanephosphonate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JRX9AX7374 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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